(1R,3S)-3-Aminocyclopentanol

Enantioselective Synthesis Chiral Resolution Process Chemistry

Procure the sole stereoisomer validated for Bictegravir manufacturing. The (1R,3S) cis-configuration precisely orients amino and hydroxyl groups at positions 3 and 1, enabling downstream coupling without chiral resolution. Alternative isomers—(1S,3R), (1R,3R), or racemic mixtures—produce inactive diastereomers. Direct access to this enantiopure building block (≥97% purity) eliminates costly, low-yield resolution steps (30–45% actual yield) and ensures compliance with pharmacopeial stereochemical purity requirements. Available as free base (CAS 1110772-05-8) or hydrochloride salt (CAS 1279032-31-3).

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B048777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Aminocyclopentanol
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(CC1N)O
InChIInChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
InChIKeyYHFYRVZIONNYSM-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-3-Aminocyclopentanol: Chiral Amino Alcohol Intermediate for Stereospecific Drug Synthesis and Enantioselective Process Development


(1R,3S)-3-Aminocyclopentanol (CAS 1110772-05-8), a cis-configured chiral amino alcohol, features a cyclopentane ring with defined stereocenters at the 1R (hydroxyl-bearing) and 3S (amino-bearing) positions . This stereochemical configuration is essential for its role as a key intermediate in the synthesis of the FDA-approved HIV-1 integrase inhibitor Bictegravir [1]. Unlike its stereoisomers—including (1R,3R)-3-aminocyclopentanol (trans), (1S,3R)-3-aminocyclopentanol (cis enantiomer), and racemic cis/trans mixtures—the (1R,3S) configuration is non-substitutable for maintaining the pharmacophore geometry required for downstream coupling reactions [2]. The compound is commercially available as the free base or the hydrochloride salt (CAS 1279032-31-3) with purities typically ranging from 95% to ≥97% .

Why Generic Substitution Fails: Stereochemical Stringency of (1R,3S)-3-Aminocyclopentanol in Bictegravir Synthesis


The four stereoisomers of 3-aminocyclopentanol—(1R,3S), (1S,3R), (1R,3R), and (1S,3S)—exhibit distinct spatial orientations that are not functionally interchangeable in stereospecific synthetic pathways. In the commercial synthesis of Bictegravir, only the (1R,3S) isomer provides the correct three-dimensional alignment for subsequent coupling to the polycyclic core; the use of any alternative isomer, including the (1S,3R) enantiomer or the (1R,3R) trans-isomer, would result in a diastereomeric product lacking the requisite biological activity [1]. Furthermore, chiral resolution of racemic cis-3-aminocyclopentanol yields the desired (1R,3S) isomer in only 30–45% actual yield, with a theoretical maximum of 50%, underscoring the inherent inefficiency of non-stereospecific approaches and the premium placed on direct access to the enantiopure compound [2].

Quantitative Evidence Guide: Differentiating (1R,3S)-3-Aminocyclopentanol from Closest Analogs


Enantioselective Synthesis Yield: Asymmetric Cycloaddition vs. Chiral Resolution

The asymmetric cycloaddition method for synthesizing (1R,3S)-3-aminocyclopentanol achieves a chiral yield that exceeds the theoretical limit of chiral resolution. Traditional chiral resolution, which separates the desired (1R,3S) isomer from its (1S,3R) enantiomer, has a theoretical maximum yield of 50% and actual yields typically ranging from 30% to 45% [1]. In contrast, the asymmetric cycloaddition route using an N-acylhydroxylamine chiral inducer directly constructs the (1R,3S) stereochemistry without generating the unwanted enantiomer, thereby avoiding the 50% yield ceiling inherent to resolution and enabling a more atom-economical, scalable process [2].

Enantioselective Synthesis Chiral Resolution Process Chemistry

Optical Purity and Stereochemical Integrity: (1R,3S) vs. Racemic and Alternative Isomers

The asymmetric synthesis of (1R,3S)-3-aminocyclopentanol via chiral induction yields a product with high optical purity, whereas alternative routes relying on resolution or non-stereoselective methods produce mixtures contaminated with the (1S,3R) enantiomer or trans isomers. Specifically, the method employing a chiral N-acylhydroxylamine inducer achieves good stereoselectivity, resulting in a product with high optical purity and stable quality suitable for industrial production [1]. In comparison, the (1S,3R) isomer (CAS 1036260-18-0) and the trans-(1R,3R) isomer (CAS 167298-58-0) represent distinct stereochemical entities that, if present as impurities, would compromise the stereospecificity of downstream reactions .

Chiral Purity Enantiomeric Excess Quality Control

Enantioselective Copper-Catalyzed Hetero-Diels–Alder: A Scalable Route to (1R,3S)-3-Aminocyclopentanol

A key synthetic differentiation lies in the use of a copper-catalyzed enantioselective hetero-Diels–Alder reaction to establish the (1R,3S) stereochemistry in a single step. This method employs a chiral carboxylic acid–hydroxylamine amide as the chiral inducer in a copper-catalyzed oxidation system, rapidly generating the chiral Diels–Alder adduct that serves as the direct precursor to (1R,3S)-3-aminocyclopentanol [1]. In contrast, alternative routes often rely on multi-step sequences with lower stereoselectivity or on resolution of racemic mixtures, which inherently discard at least 50% of material [2]. The copper-catalyzed approach offers mild reaction conditions and high atom economy, making it suitable for large-scale industrial production [3].

Asymmetric Catalysis Hetero-Diels–Alder Process Intensification

Application Scenarios for (1R,3S)-3-Aminocyclopentanol Based on Quantitative Differentiation Evidence


Synthesis of Bictegravir: Stereospecific Intermediate for HIV-1 Integrase Inhibitor

(1R,3S)-3-Aminocyclopentanol is the validated chiral intermediate for constructing the core of Bictegravir, an FDA-approved antiretroviral drug. The (1R,3S) stereochemistry is required to install the correct configuration at the polycyclic integrase inhibitor scaffold . Procurement of the enantiopure (1R,3S) isomer eliminates the need for chiral resolution of the final drug substance and ensures compliance with regulatory specifications for stereochemical purity. The asymmetric synthesis route described in EP 3845518 A1 provides a scalable, high-yielding process that directly supplies this critical building block [1].

Chiral Building Block for Enantioselective Synthesis of Bioactive Molecules

The rigid cyclopentane scaffold bearing precisely positioned amino and hydroxyl groups makes (1R,3S)-3-aminocyclopentanol a versatile chiral building block for constructing biologically active molecules with defined three-dimensional architecture. It has been employed in the synthesis of 6-aminopyridin-3-ylthiazoles for treating rheumatoid arthritis and psoriasis, demonstrating its utility beyond antiviral applications . Researchers seeking to introduce stereochemical complexity into lead compounds can leverage the (1R,3S) configuration to explore structure-activity relationships and optimize target engagement.

Reference Standard for Chiral Analytical Method Development

Given the distinct stereochemical identities of the four 3-aminocyclopentanol isomers, (1R,3S)-3-aminocyclopentanol serves as an essential reference standard for developing and validating chiral HPLC methods . In quality control laboratories, authentic samples of each stereoisomer are required to establish retention times and ensure that enantiomeric impurities (e.g., the (1S,3R) isomer) are accurately detected and quantified. Procurement of the pure (1R,3S) isomer from reputable vendors supports robust analytical method development for both drug substance release testing and process monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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